Journal Name:npj 2D Materials and Applications
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npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-06-07 , DOI: 10.1080/17415993.2022.2083453
Pentamethylcyclopentadienyldicarbonyl iron thiocarboxylato complexes Cp*Fe(CO)2SCOR {Cp* = C5Me5, R = Me (2a), Ph (2b), C4H3O (2c), C4H3S (2d), CH2CH2COCl (2e)} are synthesized from the reaction of Cp*Fe(CO)2SH (1) with the corresponding chloride acids. Complex 1 is obtained from the treatment of [Cp*Fe(CO)2]2 with elemental sulfur (S8) followed by hydrolysis on silica. The hydrolysis of 2e with trace amount of water gave the corresponding acid derivative Cp*Fe(CO)2SCOCH2CH2COOH (3). All new complexes have been characterized by IR, 1H NMR spectroscopy and elemental analysis. The solid state structures of 1 and 3 are confirmed by X-ray analysis.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-05-25 , DOI: 10.1080/17415993.2022.2077086
Sulfenate anions (RSO-) represent the conjugate base of sulfenic acids (RSOH) and are known predominately for their S-nucleophilicity. In the early stages of sulfenate research this often meant the formation of a benzyl or methyl sulfoxide, often to confirm the intermediacy of a sulfenate. Many recent contributions have demonstrated the diversity of functionalization of sulfenates, and those new investigations form the basis of this review. This synopsis begins by describing the predominant methods to generate sulfenates and aspects of their structure. The sections addressing sulfenate reaction chemistry focus on stereoselective S-functionalization chemistry, transition metal catalyzed S–C bond formation (cross-coupling) and bond cleavage, and the discovery of particularly novel reactions and applications. This latter area includes a description of the organocatalytic roles played by sulfenates and some new metal-free sulfenate coupling chemistry. The literature is covered to early 2022.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2023-02-08 , DOI: 10.1080/17415993.2023.2175615
A novel low-molecular-weight organogelator (1) based on thiacrown-cyclized tetrathiafulvalene has been synthesized through cross-coupling reaction of crown-fused 1,3-dithiole-2-one 3 and the thione 4 in the presence of triethyl phosphite. The molecular structure of 1 was fully characterized by nuclear magnetic resonance spectroscopy, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, and infrared spectroscopy. Gel-forming-ability experiments showed that the gelator could only form an opaque gel in dimethyl sulfoxide by sonication. The xerogel morphology observed by scanning electron microscopy showed an amorphous wrinkled structure. The gel exhibited varied responses to various external stimuli, including temperature, chemical oxidation, anions, and Na+ ions.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2023-02-02 , DOI: 10.1080/17415993.2023.2173009
This study's primary objective is to give a thorough examination of the comparative charge transport and optoelectronic characteristics of all conceivable isomers of benzodithiophene (BDT) and benzodiselenophene (BDSe). Density Functional Theory (DFT) simulations have been performed on all the possible isomers of benzodithiophene (BDT) and benzodiselenophene (BDSe) and results are compared with corresponding experimental known isomers. The absorption energies and HOMO–LUMO energy levels were predicted by Time-Dependent Density Functional Theory (TD–DFT). Electron and hole Reorganization Energies (RE), Hole Extraction Potential (HEP) and Electron Extraction Potential (EEP), Ionization Potentials (IP) and Electron Affinities (EA) of all the isomers are reported. The UV–visible absorption of BDT and BDSe isomers are between 250–417 nm and 290–445 nm respectively. Comparatively, the simulated hole and electron reorganization energy of all the BDT and BDSe isomers have low values and hence expected applications in the field of Organic Optoelectronic Devices.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-12-04 , DOI: 10.1080/17415993.2022.2152284
High-level ab initio and density functional theory were applied to investigate property and reactivity of polyselenides and polysulfides. With CH3XnH (X = S or Se) we found that the deprotonation energy (and pKa) of CH3SenH, ionization potential (IP) of , and CH3Sen−H bond dissociation energy (BDE) are lower than those of their sulfur counterparts. For n = 2, IPs and X−H BDEs are exceptionally small. The relative nucleophilicity of CH3Xn− vary with substrates. However, CH3SenH are more nucleophilic than CH3SnH due to their due to their lower deprotonation energy. The nucleophilicity of selenolates versus thiolates are related to the chemical nature. Selenium is more electrophilic than sulfur.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2023-05-20 , DOI: 10.1080/17415993.2023.2209687
In the present work, the adsorption of some simple organic sulfur gases (CS2, OCS, and CH3SH) on the g-C3N4 was studied using periodic and non-periodic density functional theory (DFT). PBE-D3/DNP and B3LYP-D3/6-31G(d) levels of theory were employed for periodic and non-periodic calculations, respectively. The calculated CS2, OCS, and CH3SH adsorption energies were obtained to be −4.35, −5.82, and −8.58 Kcal/mol. The interactions of simple organic sulfur gases with g-C3N4 were characterized by NBO second-order perturbation theory and quantum theory of atom in molecule (QTAIM). The bandgap energies and work function of g-C3N4 and its complexes with simple organic sulfur gases were extracted from their band structures. The CS2 and OCS adsorptions didn’t significantly alter the bandgap and work function of g-C3N4. Therefore, g-C3N4 is not a proper sensor for detecting CS2 and OCS. The bandgap and work function of g-C3N4 were averagely changed by 18% and 2.7%, respectively, after CH3SH adsorption. Accordingly, g-C3N4 may use as a suitable sensor for detecting CH3SH based on electronic conductivity and work function.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2023-04-20 , DOI: 10.1080/17415993.2023.2202797
Three new thiadiamidocrown ethers 1-3 have been synthesized and characterized by 1H-NMR, 13C-NMR and mass spectrometry. A thermodynamic study of the complexation of compounds 1-5 with metal cations (Mn+); Pb2+ with 1, 2, 4, and 5; Ag+ with 1, 2, and 3 and Hg2+ with 2 in acetonitrile, has been carried out at 288-308 K using a conductometric technique. The observed molar conductivity of the metal salts solutions, ⋀, was found to decrease upon addition of crown ethers solutions and tend to level off near the mole ratios [L]T/[M]T of unity. The ΔH° and ΔS° values for the complexation reactions were evaluated from the slopes and intercepts of the van't Hoff plots, respectively. The results show that the stability constants of Pb2+ complexes at 25 °C vary as: 5 > 4 > 2 > 1 while the stability constants of Ag+ complexes vary as: 3 > 2 > 1. ΔG° values for all complexes have negative values indicating a spontaneous complex formation process. A theoretical calculations using DFT which was conducted on the above systems gave results that supported the experimental results in most of the cases.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-09-15 , DOI: 10.1080/17415993.2022.2119085
ABSTRACTThis review provides comprehensive data on the recent advances in various preparative methods of carbamides/thiocarbamides possessing oxygen/sulfur donor sites and their biological relevance. This review summarizes the numerous protocols for synthesizing carbamides/thiocarbamides from isocyanides, amidines, or amines, carbamates, alkyl halides are described, and also their green synthesis thus considerably expanding the scope of carbamides/thiocarbamides chemistry. Due to its tunable physicochemical and structural features, carbamide/thiocarbamide-based scaffolds are widely used in medicinal chemistry. Nowadays, protein kinase inhibitors are the topic of interest for several drug development initiatives in the pharmaceutical industry, because genetic changes such as mutations, overexpression, translocations, and dysregulation are all involved in the pathogenesis of many disorders. In this review, the compounds comprising carbamide/thiocarbamide pharmacophore have significant efficacy in comparison with the typical antibiotics against many bacterial strains which cause nosocomial infections and have acquired resistance to numerous medicines in the treatment of bacterial infections as well as a variety of ageing-related health issues such as cancer, antioxidants to inhibit uncontrolled growth of cells in the biological system, antifungal agents to inhibit the fungus growth, and neurological dysfunction have been described.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1080/17415993.2023.2233652
The regioselective benzoyloxylation process involves stirring a mixture of phenyl/benzyl-sulfanyl/selenylethanoate 1a-c with appropriate oxidant [benzoyl peroxide (BPO) 2a/ m-chloroperbenzoic acid (m-CPBA) 2b /bis(p-methoxybenzoyl peroxide) (BPM-BPO) 2c] under catalysis of hydrated copper acetate in toluene at 60 °C/RT. Regioselective C–H functionalization of esters 1a-c leads to benzoyloxy substituted phenyl/benzyl-sulfanyl/selenylbisesters 3a-g in good to excellent yields (80–95%). Variably substituted trans-3-phenylsulfanyl-β-lactams 4 employed for C3-H functionalization with BPO 2a generates diastereoisomeric mixture of trans- and cis-3-benzoyloxy-3-(phenylsulfanyl)-β-lactams 5 and 6 as major and minor isomers after efficient column chromatographic purification. The structural confirmation was done using IR, 1H NMR, 13C NMR, DEPT-90 NMR spectroscopic analysis and CHNS elemental analysis. In vitro antibacterial and antifungal evaluations on bisesters suggest benzylselenyl-bisester 3c as potent antimicrobial agent. Out of trans- and cis-3-benzoyloxy-β-lactams 5a and 6a, the trans isomer 5a was active against all microbial strains whereas the cis isomer 6a was completely inactive.
npj 2D Materials and Applications ( IF 0 ) Pub Date: 2022-05-19 , DOI: 10.1080/17415993.2022.2074794
In the current study, the effect of Au-decoration was investigated on the capability of a gallium nitride nano-tube (GaNNT) in detecting sulfonamide (SA) via the density functional B3LYP. The GaNNT had a weak interaction with SA with sensing response (SR) of roughly 4.3. The energy of adsorption (Ead) of SA decreased from −6.0 to −22.9 kcal/mol after an Au atom was decorated onto the surface of the GaNNT and also the SR increased to 98.1. At 298 K, SA was desorbed from the surface of this decorated nano-tube with the recovery time of 4.9 s. Ead of SA was reduced by the water solvent to −19.1 kcal/mol. Finally, the Au-decorated GaNNT was found to be a promising sensor to detect SA with high sensitivity.
Supplementary Information
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